benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) salts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Nitrating agents (HNO₃), halogenating agents (Br₂, Cl₂), Lewis acids (AlCl₃).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Nitro, halo, and other substituted isoquinoline derivatives.
Scientific Research Applications
Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzylpenicillin: An antibiotic used to treat bacterial infections.
Benzathine benzylpenicillin: A long-acting form of penicillin used for similar purposes.
N-(2-Fluoro-Benzyl)-4-Sulfamoyl-Benzamide: A compound with potential therapeutic applications.
Uniqueness: Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. Unlike benzylpenicillin and its derivatives, which are primarily used as antibiotics, this compound has broader applications in medicinal chemistry and material science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in research and industry.
Properties
IUPAC Name |
benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-21-13-5-2-6-14-21)22-15-19-11-7-8-12-20(19)16-26(22)24(28)29-17-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEFBWCABVZYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.